molecular formula C8H2BrClF4O B12084956 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B12084956
M. Wt: 305.45 g/mol
InChI Key: XKNBRKGCFVEBPE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2BrClF4O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is essential to achieve efficient production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties. The combination of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF4O/c9-5-2-3(8(12,13)14)1-4(6(5)11)7(10)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNBRKGCFVEBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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